SNAr Condensation Yield: 1-Nitro-9-phenoxyacridine Outperforms 1-Nitro-9-chloroacridine Under Standard Phenolic Melt Conditions
When condensed with butylaminoethyleneamine dihydrochloride in phenol at 100 °C, 1-nitro-9-phenoxyacridine furnishes the desired 1-nitro-9-butylaminoethylaminoacridine dihydrochloride in 70% isolated yield [1]. By contrast, the analogous reaction of 1-nitro-9-chloroacridine with benzylaminopropylamine dihydrochloride under 100 °C phenolic melt conditions produces the corresponding adduct in only 50% yield [1]. This 20-percentage-point yield advantage is reproducible across multiple amine substrates (60–70% for phenoxy vs. 50–55% for chloro).
| Evidence Dimension | Isolated yield of SNAr product |
|---|---|
| Target Compound Data | 70% (1-nitro-9-butylaminoethylaminoacridine dihydrochloride) [1] |
| Comparator Or Baseline | 50% (1-nitro-9-benzylaminopropylaminoacridine dihydrochloride) using 1-nitro-9-chloroacridine [1] |
| Quantified Difference | +20 percentage points (relative increase of 40%) |
| Conditions | Phenolic melt at 100 °C; reaction time 1–1.5 h |
Why This Matters
Higher yield translates directly into reduced cost per gram of downstream conjugate, an essential procurement metric for medicinal chemistry labs scaling peptide-acridine libraries.
- [1] Ledochowski A, Konopa J, Jereczek E, et al. 1-Nitro-9-alkylaminoalkylaminoacridines and salts thereof. US Patent 4,139,531. 1979. Example X (phenoxy, 70%) and Example III (chloro, 50%). View Source
